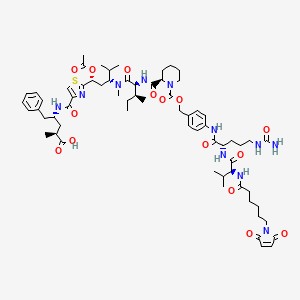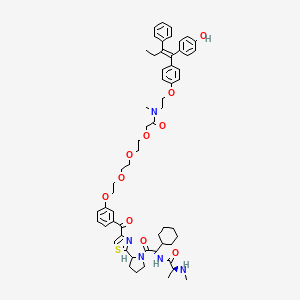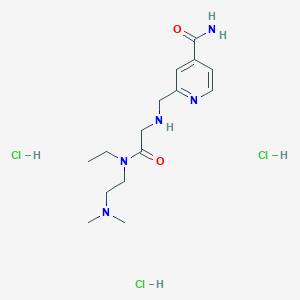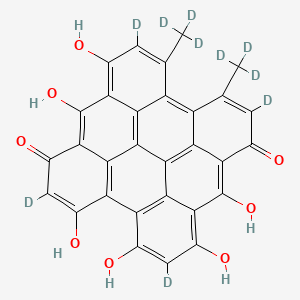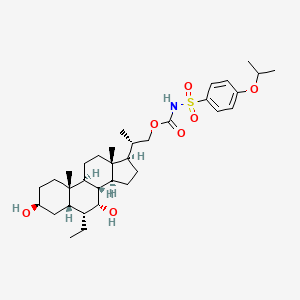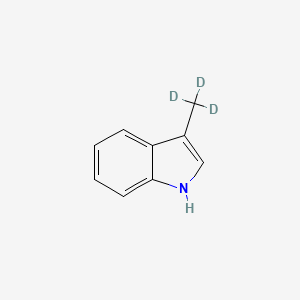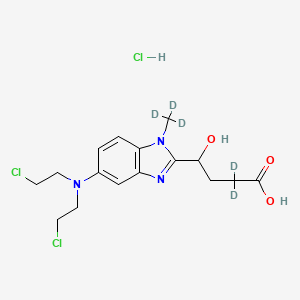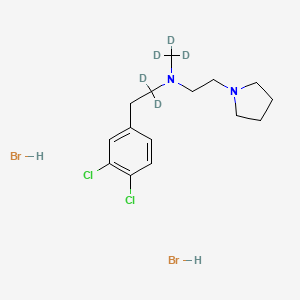
Selexipag-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Selexipag-d8 is a deuterated form of Selexipag, a medication primarily used for the treatment of pulmonary arterial hypertension. Selexipag is a selective prostacyclin receptor agonist that helps to relax blood vessels and reduce blood pressure in the lungs. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Selexipag due to its enhanced stability and resistance to metabolic degradation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Selexipag involves several key steps:
Starting Material: The synthesis begins with 2-chloro-5,6-diphenylpyrazine.
First Reaction: This compound is reacted with 4-(isopropylamino)-1-butanol to yield 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol.
Second Reaction: The product is then reacted with tertiary butyl bromoacetate to form 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid tertiary butyl ester.
Hydrolysis: The tertiary butyl ester is hydrolyzed to yield 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid.
Final Reaction: The acid is reacted with methane sulfonamide in the presence of carbonyldiimidazole and 1,4-diazabicyclo[2.2.2]octane to form Selexipag.
Industrial Production Methods: The industrial production of Selexipag follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Selexipag-d8 undergoes various chemical reactions, including:
Oxidation: Selexipag can be oxidized to form its active metabolite, ACT-333679.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Selexipag can undergo substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed:
Oxidation: The major product is ACT-333679, the active metabolite of Selexipag.
Reduction: Reduced forms of Selexipag, though less common.
Substitution: Various substituted derivatives of Selexipag.
科学研究应用
Selexipag-d8 is extensively used in scientific research for:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of Selexipag.
Metabolic Pathway Analysis: To study the metabolic pathways and identify metabolites.
Drug Interaction Studies: To investigate potential drug-drug interactions.
Biological Research: To study the effects of Selexipag on cellular and molecular pathways.
Medical Research: To explore new therapeutic applications and improve existing treatments for pulmonary arterial hypertension.
作用机制
Selexipag-d8, like Selexipag, acts as a selective prostacyclin receptor agonist. It binds to the prostacyclin receptor (IP receptor) on the surface of vascular smooth muscle cells, leading to:
Vasodilation: Relaxation of blood vessels, reducing blood pressure.
Inhibition of Platelet Aggregation: Preventing blood clots.
Decreased Cell Proliferation: Reducing the proliferation of smooth muscle cells in the pulmonary arteries.
相似化合物的比较
Iloprost: A prostacyclin analogue used for pulmonary arterial hypertension.
Treprostinil: Another prostacyclin analogue with similar applications.
Epoprostenol: A synthetic prostacyclin used for similar therapeutic purposes.
Comparison:
Stability: Selexipag-d8 is more stable due to deuteration, which makes it less susceptible to metabolic degradation.
Administration: Selexipag is orally active, whereas some similar compounds require intravenous or subcutaneous administration.
Duration of Action: Selexipag has a longer duration of action compared to some other prostacyclin analogues.
属性
分子式 |
C26H32N4O4S |
|---|---|
分子量 |
504.7 g/mol |
IUPAC 名称 |
N-methylsulfonyl-2-[1,1,2,2,3,3,4,4-octadeuterio-4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetamide |
InChI |
InChI=1S/C26H32N4O4S/c1-20(2)30(16-10-11-17-34-19-24(31)29-35(3,32)33)23-18-27-25(21-12-6-4-7-13-21)26(28-23)22-14-8-5-9-15-22/h4-9,12-15,18,20H,10-11,16-17,19H2,1-3H3,(H,29,31)/i10D2,11D2,16D2,17D2 |
InChI 键 |
QXWZQTURMXZVHJ-ULUCQENFSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])OCC(=O)NS(=O)(=O)C)C([2H])([2H])N(C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
规范 SMILES |
CC(C)N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


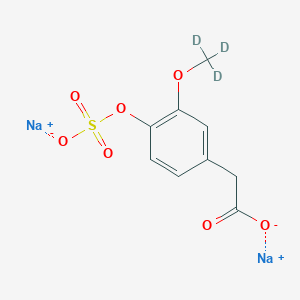
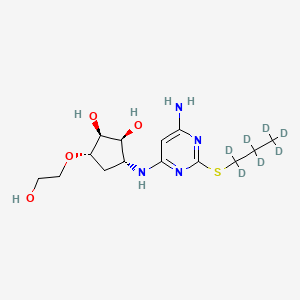
![c[Arg-Arg-Arg-Arg-Dip-Dip-Dip]](/img/structure/B12423534.png)
